molecular formula C10H7ClN2O2S B2567702 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 923249-02-9

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2567702
CAS RN: 923249-02-9
M. Wt: 254.69
InChI Key: WSUPUSJWNYAWCU-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (ACTA) is an organic compound belonging to the thiazole family. It is a white crystalline solid that is soluble in water, alcohols, and other organic solvents. ACTA has a wide range of applications in the chemical and pharmaceutical industries, including the synthesis of various drugs, the production of dyes, and the manufacture of other organic compounds.

Scientific Research Applications

Chemical Synthesis and Structural Design

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is notable in the field of chemical synthesis and structural design. It serves as a building block in the creation of heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. The synthesis of such compounds involves cross-Claisen condensations and offers a versatile chemical route for introducing a wide variety of lateral chains, either on the γ-carbon atom or on the thiazole core of the γ-amino acids (Mathieu et al., 2015). Additionally, 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their biological activities, particularly in antifungal and antiviral contexts, demonstrating good efficacy in both domains (Fengyun et al., 2015).

Biological Activities and Applications

A significant area of research involving 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is in its antibacterial and antifungal applications. New derivatives of this compound have been synthesized and tested for their effectiveness against various bacteria and fungi. The synthesized compounds have demonstrated promising results, indicating their potential in combating microbial infections (Al Dulaimy et al., 2017).

Material Science and Corrosion Inhibition

In the field of material science, 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid and its derivatives have been explored for their corrosion inhibition properties. Research involving quantum chemical parameters and molecular dynamics simulations suggests these compounds effectively inhibit the corrosion of metals like iron. Theoretical data align well with experimental results, highlighting the potential of these derivatives in industrial applications related to corrosion protection (Kaya et al., 2016).

properties

IUPAC Name

2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-3-1-5(2-4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUPUSJWNYAWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

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